molecular formula C26H35ClN8O6 B1284318 N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride CAS No. 64815-80-1

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride

Cat. No.: B1284318
CAS No.: 64815-80-1
M. Wt: 591.1 g/mol
InChI Key: MLHRHUKHWCVSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is a synthetic compound widely used as a protease substrate in biochemical research. It is known for its role in the study of enzyme kinetics, particularly in the analysis of proteolytic enzymes such as trypsin and chymotrypsin. The compound has the empirical formula C26H34N8O6 · HCl and a molecular weight of 591.06 .

Mechanism of Action

Target of Action

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is primarily a protease substrate . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

This compound interacts with its target proteases through a process known as enzymatic hydrolysis . The protease enzyme cleaves the peptide bond in the substrate, resulting in the release of a chromophore p-nitroaniline . This cleavage can be detected by colorimetric analysis, making this compound useful in protease activity assays .

Biochemical Pathways

The action of this compound primarily affects the proteolytic pathways in the cell . By serving as a substrate for proteases, it can influence the rate and extent of protein degradation. The downstream effects of this can vary widely, depending on the specific protease and the biological context .

Pharmacokinetics

Its solubility in ethanol is reported to be 20 mg/mL , suggesting that it could be well-absorbed in the body

Result of Action

The primary result of the action of this compound is the release of the chromophore p-nitroaniline . This can be detected and quantified using colorimetric methods, providing a measure of protease activity . At the molecular and cellular level, the effects of this compound would depend on the specific protease being targeted and its role in cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound or the target protease. For instance, the compound is stored at -20°C to maintain its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride typically involves the stepwise coupling of amino acids and the subsequent introduction of the p-nitroanilide group. The process begins with the protection of the amino groups, followed by the coupling of valine, glycine, and arginine residues.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. It can also participate in substitution reactions where the p-nitroanilide group is replaced by other nucleophiles .

Common Reagents and Conditions

Common reagents used in these reactions include proteolytic enzymes such as trypsin and chymotrypsin. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be quantified spectrophotometrically to assess enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is unique due to its specific amino acid sequence, which makes it a suitable substrate for a wide range of proteolytic enzymes. Its ability to release a detectable product upon cleavage makes it highly valuable in enzymatic assays .

Properties

IUPAC Name

N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O6.ClH/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHRHUKHWCVSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585087
Record name N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64815-80-1
Record name N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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